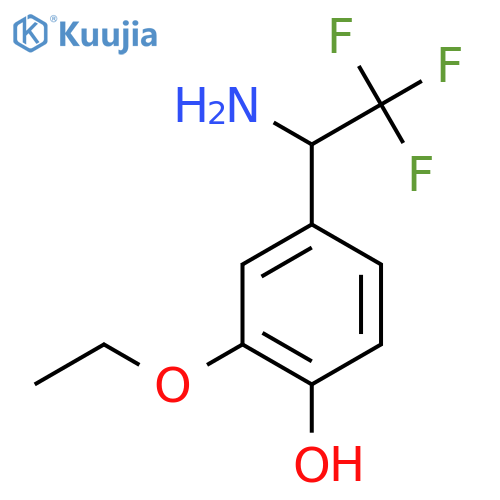

Cas no 1337732-83-8 (4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol)

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol

- EN300-1929154

- 1337732-83-8

-

- インチ: 1S/C10H12F3NO2/c1-2-16-8-5-6(3-4-7(8)15)9(14)10(11,12)13/h3-5,9,15H,2,14H2,1H3

- InChIKey: QTRCDIPARNKELJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC(=C(C=1)OCC)O)N)(F)F

計算された属性

- せいみつぶんしりょう: 235.08201311g/mol

- どういたいしつりょう: 235.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.5Ų

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929154-0.05g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-2.5g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-5.0g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 5g |

$3894.0 | 2023-05-31 | ||

| Enamine | EN300-1929154-10.0g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 10g |

$5774.0 | 2023-05-31 | ||

| Enamine | EN300-1929154-1g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-0.25g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-0.1g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-10g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-0.5g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1929154-1.0g |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol |

1337732-83-8 | 1g |

$1343.0 | 2023-05-31 |

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenolに関する追加情報

Research Brief on 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol (CAS: 1337732-83-8): Recent Advances and Applications

The compound 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol (CAS: 1337732-83-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoroethyl and ethoxyphenol moieties, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of interest is the role of 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its high affinity for cyclooxygenase-2 (COX-2), with a binding efficiency comparable to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study highlighted the compound's potential to reduce inflammation with fewer gastrointestinal side effects, making it a candidate for next-generation anti-inflammatory therapeutics.

Another significant advancement involves the optimization of synthetic routes for 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol. Researchers have developed a more efficient and scalable synthesis method, as reported in Organic Process Research & Development. This method utilizes a novel catalytic system to achieve higher yields and purity, addressing previous challenges in large-scale production. Such improvements are critical for advancing preclinical and clinical studies.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. Preliminary in vitro studies suggest that 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol may exhibit selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. These findings, though still in early stages, open new avenues for targeted cancer therapies.

Despite these promising developments, challenges remain. The pharmacokinetic profile of 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol, including its bioavailability and metabolic stability, requires further investigation. Ongoing research aims to address these gaps through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol (CAS: 1337732-83-8) represents a versatile and promising compound in chemical biology and drug discovery. Its diverse therapeutic potential, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of significant interest for future research and development. Continued exploration of its applications and optimization of its properties will be essential for realizing its full potential in medicine.

1337732-83-8 (4-(1-amino-2,2,2-trifluoroethyl)-2-ethoxyphenol) 関連製品

- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

- 99840-54-7(5,5'-Dimethyldipyrromethane)

- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)

- 1805549-48-7(Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate)

- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)

- 859523-84-5(1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)

- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)